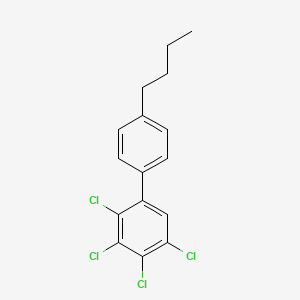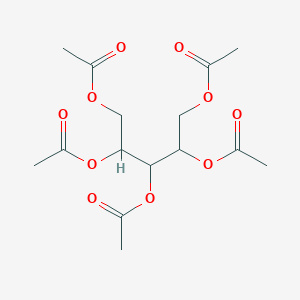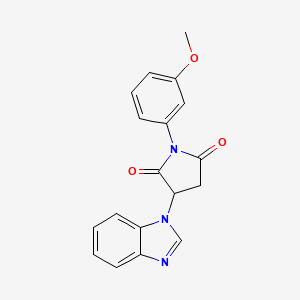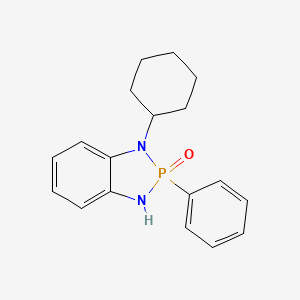
4'-n-Butyl-2,3,4,5-tetrachlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are known for their environmental persistence and potential health hazards.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods: Industrial production of PCBs, including 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl, was historically conducted through batch processes in chemical plants. The production involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific PCB congeners.
Análisis De Reacciones Químicas
Types of Reactions: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Reduction: The removal of chlorine atoms through reductive dechlorination, often mediated by microbial activity.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be facilitated by zero-valent iron or specific microbial strains.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Hydroxylated PCBs.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in various scientific fields:
Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research on its toxicological effects and potential health risks.
Industry: Historically used in electrical equipment, heat transfer fluids, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components. PCBs can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to cellular damage and toxicity.
Comparación Con Compuestos Similares
- 2,3,4,5-tetrachlorobiphenyl
- 2,3,4,4’-tetrachlorobiphenyl
- 3,3’,4,4’-tetrachlorobiphenyl
Comparison: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. Compared to other tetrachlorobiphenyls, the butyl group may affect its solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
88966-70-5 |
|---|---|
Fórmula molecular |
C16H14Cl4 |
Peso molecular |
348.1 g/mol |
Nombre IUPAC |
1-(4-butylphenyl)-2,3,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C16H14Cl4/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(17)15(19)16(20)14(12)18/h5-9H,2-4H2,1H3 |
Clave InChI |
FPVXNYKFPZNACZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)



![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)

![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)




![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B14172069.png)
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
